

# Physical and chemical properties of ammonium bis(oxalato)oxotitanate(IV).

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## Compound of Interest

Compound Name: *Ammonium titanium(4+) ethanedioate (2/1/3)*

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## In-Depth Technical Guide to Ammonium Bis(oxalato)oxotitanate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium bis(oxalato)oxotitanate(IV), also known as ammonium titanyl oxalate monohydrate. This document collates critical data on its structure, solubility, thermal stability, and spectroscopic characteristics to support its application in research and development.

### Chemical Identity and Structure

Ammonium bis(oxalato)oxotitanate(IV) is a coordination complex with the chemical formula  $(\text{NH}_4)_2[\text{TiO}(\text{C}_2\text{O}_4)_2] \cdot \text{H}_2\text{O}$ . It is a white to light beige crystalline powder. The compound is notable for its role as a precursor in the synthesis of titanium dioxide nanoparticles, which have widespread applications in photocatalysis and materials science.<sup>[1]</sup>

The crystal structure of ammonium bis(oxalato)oxotitanate(IV) monohydrate is monoclinic with the space group  $P2_1/c$ .

Table 1: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	13.473(2) Å
b	11.329(1) Å
c	17.646(2) Å
β	126.66(1)°
Z	8
Density (calculated)	1.808 g/cm <sup>3</sup>
Density (measured)	1.80 g/cm <sup>3</sup>

## Physicochemical Properties

### Solubility

Ammonium bis(oxalato)oxotitanate(IV) is highly soluble in water.<sup>[2][3][4]</sup> While specific quantitative data for this complex is not readily available in the literature, the solubility of the closely related ammonium oxalate in water provides a useful reference, as detailed in Table 2.

Table 2: Solubility of Ammonium Oxalate in Water at Various Temperatures<sup>[5][6]</sup>

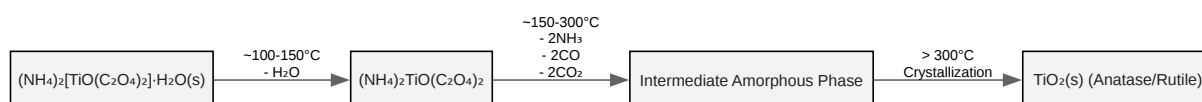
Temperature (°C)	Solubility ( g/100 g H <sub>2</sub> O)
0	2.31
10	3.01
20	4.04
30	5.46
40	7.35
50	9.77
60	12.8
75	18.2
87	24.8
100	34.3

Note: This data is for ammonium oxalate and should be considered an approximation for the solubility of ammonium bis(oxalato)oxotitanate(IV).

## Thermal Decomposition

The thermal decomposition of ammonium bis(oxalato)oxotitanate(IV) monohydrate proceeds in multiple steps, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide, ultimately yielding titanium dioxide. While specific TGA/DSC data for this compound is not available, the decomposition pattern is expected to be similar to that of other metal oxalates.<sup>[7]</sup> The decomposition of the analogous ammonium oxotris(oxalate)niobate involves the stepwise release of CO, CO<sub>2</sub>, NH<sub>3</sub>, and water.

A proposed thermal decomposition pathway is illustrated below:



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Caption: Proposed thermal decomposition pathway of ammonium bis(oxalato)oxotitanate(IV) monohydrate.

## Spectroscopic Properties

### Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a key tool for characterizing the bonding within ammonium bis(oxalato)oxotitanate(IV). The spectra are characterized by bands corresponding to the vibrations of the ammonium cation ( $\text{NH}_4^+$ ), the oxalate ligand ( $\text{C}_2\text{O}_4^{2-}$ ), the titanyl group ( $\text{Ti=O}$ ), and water of hydration ( $\text{H}_2\text{O}$ ).

Table 3: Tentative Vibrational Band Assignments

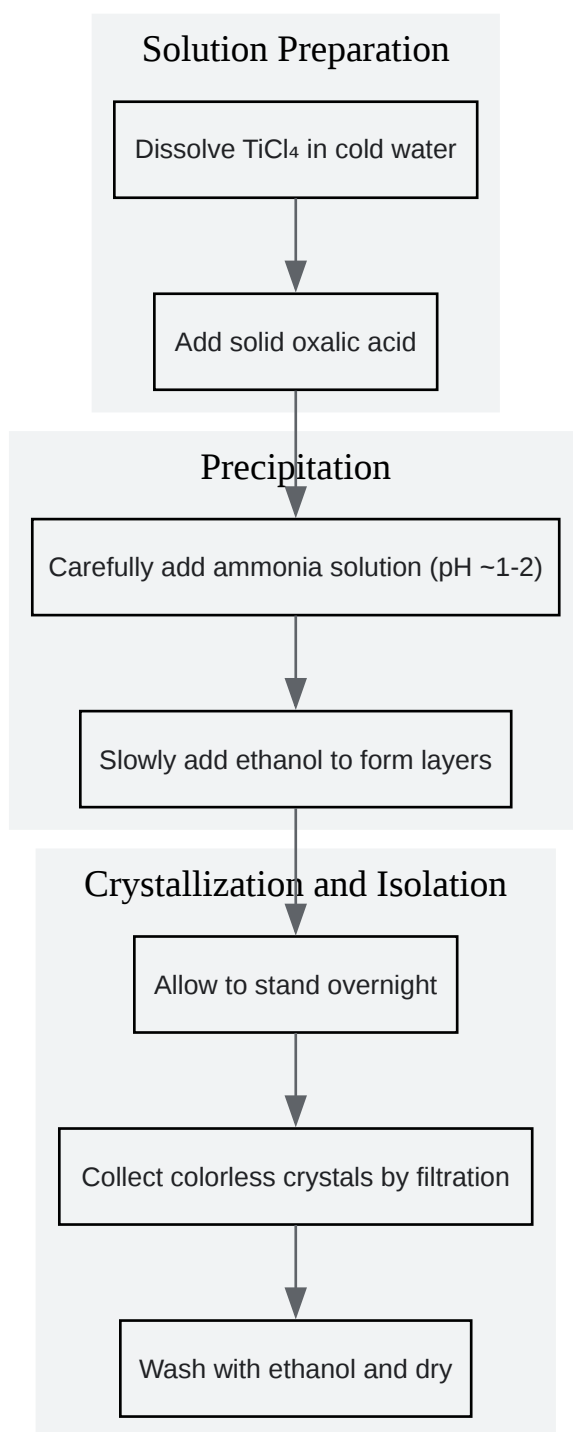
Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3400	$\nu(\text{O-H})$ of $\text{H}_2\text{O}$
~3200	$\nu(\text{N-H})$ of $\text{NH}_4^+$
~1700-1600	$\nu(\text{C=O})$ of $\text{C}_2\text{O}_4^{2-}$
~1400	$\delta(\text{N-H})$ of $\text{NH}_4^+$
~1300	$\nu(\text{C-O}) + \nu(\text{C-C})$ of $\text{C}_2\text{O}_4^{2-}$
~900	$\nu(\text{Ti=O})$
~800	$\delta(\text{O-C=O})$ of $\text{C}_2\text{O}_4^{2-}$

Note: These are approximate band positions based on literature data for similar compounds.[8]  
[9][10][11]

## Experimental Protocols

### Synthesis

A representative synthesis protocol for ammonium bis(oxalato)oxotitanate(IV) monohydrate is as follows:



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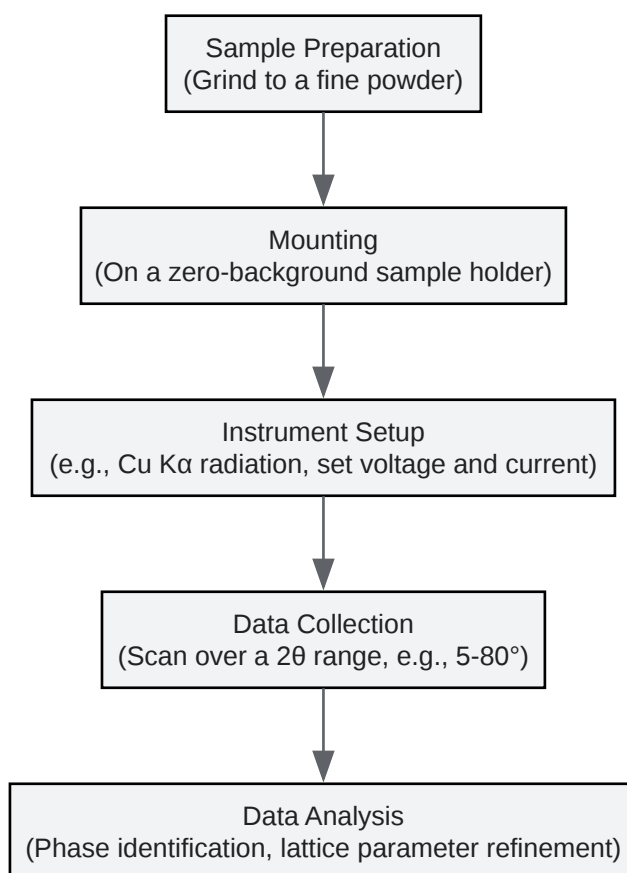
Caption: Experimental workflow for the synthesis of ammonium bis(oxalato)oxotitanate(IV) monohydrate.

#### Detailed Methodology:

- A solution of titanium tetrachloride ( $\text{TiCl}_4$ ) in cold water (approximately 0.5 M) is prepared, ensuring the solution remains clear.
- Two equivalents of solid oxalic acid are dissolved in the  $\text{TiCl}_4$  solution.
- Four to five equivalents of ammonia are carefully added to the solution, maintaining clarity and avoiding the precipitation of titanium hydroxides. The final pH should be around 1-2.
- Approximately half the volume of ethanol is slowly added without stirring to create two layers.
- The mixture is left to stand overnight, during which colorless crystals of  $(\text{NH}_4)_2[\text{TiO}(\text{C}_2\text{O}_4)_2] \cdot \text{H}_2\text{O}$  will form.
- The crystals are collected by filtration, washed with ethanol, and dried.

## X-ray Diffraction (XRD) Analysis

A standard protocol for powder XRD analysis of a crystalline compound like ammonium bis(oxalato)oxotitanate(IV) is outlined below.



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Caption: General workflow for powder X-ray diffraction analysis.

#### Detailed Methodology:

- **Sample Preparation:** A small amount of the crystalline sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
- **Mounting:** The powdered sample is mounted onto a flat, zero-background sample holder.
- **Instrumentation:** A powder X-ray diffractometer with, for example, Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ) is used. Typical operating conditions are 40 kV and 40 mA.
- **Data Collection:** The diffraction pattern is recorded over a  $2\theta$  range, for instance, from 5° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

- **Data Analysis:** The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with a database (e.g., the ICDD PDF database). The lattice parameters can be refined using appropriate software.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Thermal Analysis (TGA/DSC)

The thermal stability and decomposition of the compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[\[17\]](#)[\[18\]](#)

Detailed Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
- **Instrumentation:** A simultaneous TGA/DSC instrument is used.
- **Experimental Conditions:** The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).
- **Data Analysis:** The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded. The TGA data reveals the temperature ranges of decomposition and the corresponding mass losses, while the DSC data indicates whether the processes are endothermic or exothermic.

## Vibrational Spectroscopy (FTIR/Raman)

FTIR Spectroscopy:

- **Sample Preparation:** A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
- **Instrumentation:** A Fourier-transform infrared spectrometer is used.
- **Data Collection:** The spectrum is typically recorded in the mid-IR range (4000-400  $\text{cm}^{-1}$ ) with a resolution of 4  $\text{cm}^{-1}$ .

Raman Spectroscopy:



- **Sample Preparation:** A small amount of the crystalline powder is placed on a microscope slide.
- **Instrumentation:** A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
- **Data Collection:** The Raman spectrum is collected over a specific spectral range (e.g., 100-3500  $\text{cm}^{-1}$ ).

## Safety Information

Ammonium bis(oxalato)oxotitanate(IV) is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2]

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